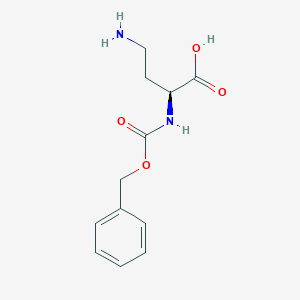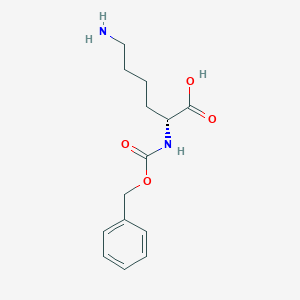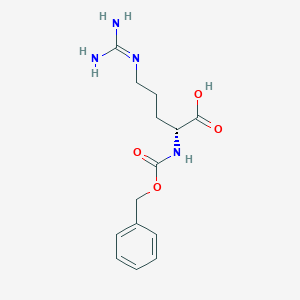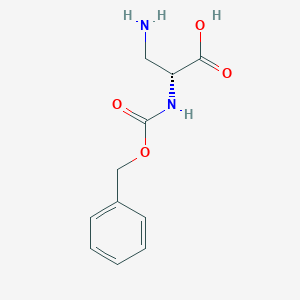
N-メチル-L-チロシン
概要
説明
N-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has the molecular formula C10H13NO3 . It is used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .
Molecular Structure Analysis
N-Methyl-L-tyrosine has a molecular weight of 195.22 . Its structure is almost isostructural with other esters . It crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1 .Physical and Chemical Properties Analysis
N-Methyl-L-tyrosine is a powder or crystals that are colorless to white . It has an optical activity of [α]/D +16.0±1.0°, c = 1 in 1 M HCl . Its composition includes carbon (60.7-62.3%) and nitrogen (6.9-7.5%) .科学的研究の応用
生体医用アプリケーション
N-メチル-L-チロシンに関連する生体活性化合物であるL-チロシンは、その潜在的な生体医用アプリケーションについて研究されてきました . これは、多剤耐性グラム陰性菌およびグラム陽性菌に対して強力な抗菌活性和抗バイオフィルム活性を示しています . また、細胞生存をサポートし、血液適合性と細胞毒性がないことを示しています . これらの特性は、L-チロシンが皮膚火傷感染症の有望な治療薬になる可能性を示唆しています .
マイコトキシン産生
N-メチル-L-チロシンは、さまざまなHypocreales菌類によって生成されるデプシペプチドマイコトキシンの一種であるボーベリアシンに含まれています . これらのマイコトキシンは、生化学および薬理学の分野における潜在的なアプリケーションについて研究されてきました .
神経学的研究
N-メチル-L-チロシンは、神経学的研究で使用されてきました。 たとえば、N-p-フェニルプロピオニル-L-チロシンのイミノ基のメチル化が、アフリカオオタニシの巨大ニューロンの発火に対するその阻害効果を排除することを示す実験で対照群として使用されました .
有機半導体製造
N-メチル-L-チロシンに関連するチロシナーゼタンパク質は、テーラーメイドのメラニンおよびその他のポリフェノール系材料を製造するために使用されてきました。 これらの材料は、有機半導体および光起電有機製品を開発するために使用されます .
工業製造
N-メチル-L-チロシンに関連する化合物であるL-チロシンは、全細胞脱炭酸プロセス開発に使用されてきました。 これは、チラミンの高生産性で選択的な工業製造につながる可能性があります .
創薬
内生菌からのL-チロシンの生産は、創薬分野における有望な生体治療薬として探求されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Safety and Hazards
作用機序
Target of Action
N-Methyl-L-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .
Mode of Action
N-Methyl-L-tyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, N-Methyl-L-tyrosine effectively reduces the production of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by N-Methyl-L-tyrosine is the catecholamine biosynthesis pathway . By inhibiting tyrosine 3-monooxygenase, N-Methyl-L-tyrosine reduces the synthesis of catecholamines, which include hormones such as norepinephrine and epinephrine . The downstream effects of this inhibition can lead to a decrease in the symptoms associated with excessive sympathetic stimulation, such as those seen in patients with pheochromocytoma .
Pharmacokinetics
It’s known that the compound’s action leads to a reduction in catecholamine biosynthesis, which can be measured by the total excretion of catecholamines and their metabolites .
Result of Action
The primary result of N-Methyl-L-tyrosine’s action is a decrease in the frequency and severity of hypertensive attacks in patients with pheochromocytoma . These attacks are often associated with symptoms such as headache, nausea, sweating, and tachycardia . By reducing catecholamine biosynthesis, N-Methyl-L-tyrosine helps control these symptoms .
生化学分析
Biochemical Properties
N-Methyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the methylation processes, which are crucial for many biochemical reactions .
Cellular Effects
It is known that methylation of certain compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Methyl-L-tyrosine involves its role as a methyl donor. Methylation is a key process in many biological functions, including gene expression and enzyme activity . N-Methyl-L-tyrosine may exert its effects at the molecular level through these methylation processes.
Temporal Effects in Laboratory Settings
It is known that the effects of methylation, a process in which N-Methyl-L-tyrosine is involved, can change over time, influencing long-term cellular function .
Metabolic Pathways
N-Methyl-L-tyrosine is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms . It interacts with enzymes such as tyrosinase, which catalyzes the conversion of tyrosine into other compounds .
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201958 | |
| Record name | Surinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-49-5 | |
| Record name | N-Methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Surinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SURINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ58N56TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


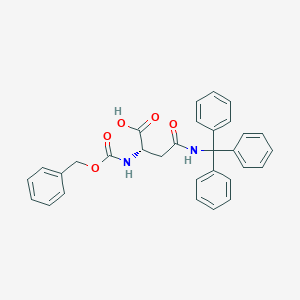
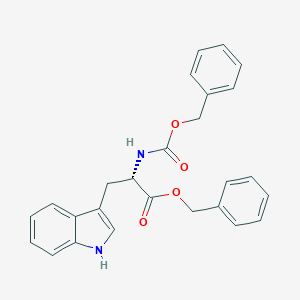
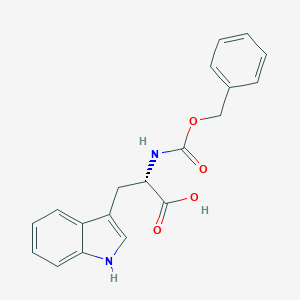

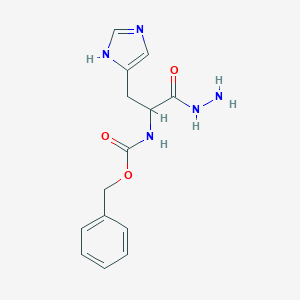
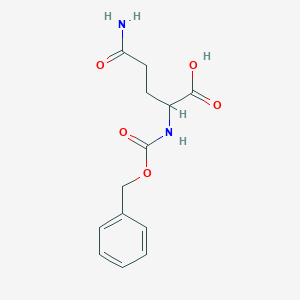
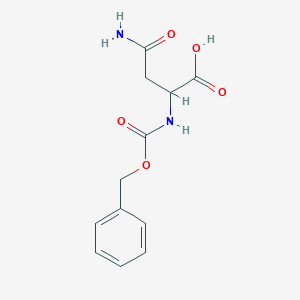

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)
